molecular formula C7H11NO2 B1234656 (R)-Ethosuximide CAS No. 39122-20-8

(R)-Ethosuximide

Cat. No. B1234656
CAS RN: 39122-20-8
M. Wt: 141.17 g/mol
InChI Key: HAPOVYFOVVWLRS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-ethosuximide is the (R)-enantiomer of ethosuximide. It is an enantiomer of a (S)-ethosuximide.

Scientific Research Applications

Pharmacological Properties and Comparisons

(R)-Ethosuximide has been a subject of interest in pharmacological research, particularly in the context of its antidepressant effects. A study compared the antidepressant actions of (R)-Ethosuximide with (R)-ketamine in a chronic social defeat stress model. The results showed that unlike (R)-ketamine, (R)-Ethosuximide did not exhibit rapid and sustained antidepressant effects in this model, indicating that low-voltage-sensitive T-type calcium channel inhibitors may not have robust antidepressant actions similar to those of ketamine (Tian et al., 2018).

Micronization and Polymorphism

The process of micronization using the rapid expansion of supercritical solution (RESS) has been applied to (R)-Ethosuximide, demonstrating the production of significantly smaller particles. This micronization leads to novel dissolution behavior and enhanced dissolution rates, indicating potential benefits in the pharmaceutical formulation and delivery of this compound (Lin et al., 2012). Additionally, the rich polymorphism of the ethosuximide compound (ETX) is described in detail, highlighting its conformationally disordered crystal phase and its properties as a good glass former (Osiecka et al., 2018).

Impact on Epileptogenesis and Behavioral Comorbidity

(R)-Ethosuximide has been reported to have disease-modifying antiepileptogenic activity in genetic generalized epilepsy (GGE) models. A study on the genetic absence epilepsy rats from Strasbourg (GAERS) model of GGE revealed that chronic treatment with (R)-Ethosuximide possesses antiepileptogenic effects and is associated with a mitigation of behavioral comorbidities (Dezsi et al., 2013).

Mechanistic Insights

Research into the mechanistic actions of (R)-Ethosuximide has shed light on its effects on different ion channels and receptors. It has been observed that (R)-Ethosuximide inhibits G protein-activated inwardly rectifying K+ channels (GIRK), which are crucial in regulating neuronal excitability, heart rate, and platelet aggregation. This suggests that (R)-Ethosuximide's inhibitory effects on GIRK channels may have broader implications in brain, heart, and platelet functions (Kobayashi et al., 2009).

properties

CAS RN

39122-20-8

Product Name

(R)-Ethosuximide

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3R)-3-ethyl-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m1/s1

InChI Key

HAPOVYFOVVWLRS-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@]1(CC(=O)NC1=O)C

SMILES

CCC1(CC(=O)NC1=O)C

Canonical SMILES

CCC1(CC(=O)NC1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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